2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride

Description

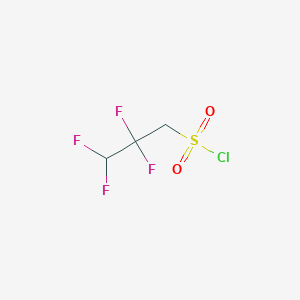

2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride is a fluorinated sulfonyl chloride with the molecular formula C₃H₃F₄ClO₂S. It features a propane backbone substituted with four fluorine atoms (at positions 2 and 3) and a sulfonyl chloride group (-SO₂Cl) at position 1. This compound is characterized by its high reactivity due to the electrophilic sulfonyl chloride group, which makes it valuable in organic synthesis for introducing sulfonate groups or activating substrates. Its fluorinated alkyl chain enhances stability and may influence lipophilicity, making it distinct from non-fluorinated analogs.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4O2S/c4-11(9,10)1-3(7,8)2(5)6/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFNFJVPKWOWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride typically involves the fluorination of appropriate precursors followed by the introduction of the sulfonyl chloride group. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:

C₃H₃F₄OH+SOCl₂→C₃H₃ClF₄O₂S+HCl+SO₂

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes and the use of specialized equipment to handle the reactive intermediates and by-products. The production process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, acetonitrile

Catalysts: Tertiary amines, such as triethylamine

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Chemical Synthesis

Fluorinated Compounds Production

TFPSCl serves as a key reagent in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, facilitating the introduction of sulfonyl groups into organic molecules. This is particularly useful in developing pharmaceuticals and agrochemicals where fluorination can enhance biological activity or stability.

Example Reactions:

- TFPSCl is utilized in the preparation of sulfonyl fluorides, which are valuable intermediates in organic synthesis. The reaction of TFPSCl with alcohols or amines can yield sulfonamides or sulfonate esters, respectively.

Pharmaceutical Applications

Drug Development

In pharmaceutical chemistry, TFPSCl is employed to modify existing drug candidates to improve their pharmacokinetic properties. The incorporation of fluorine atoms can significantly alter the lipophilicity and metabolic stability of compounds.

Case Study: Sildenafil Citrate

A notable example includes the synthesis of sildenafil citrate, where TFPSCl was part of a telescoped reaction sequence that minimized solvent use and waste generation. This efficient process led to a reduction in the environmental impact associated with traditional pharmaceutical manufacturing methods .

Materials Science

Surface Modification

TFPSCl is used for surface modification of materials such as metals and polymers. By reacting with surfaces, it can create functional groups that enhance adhesion properties or introduce biocompatibility.

Biochemical Applications

In biomedical research, TFPSCl has been used to activate surfaces for the immobilization of biomolecules. For instance, it has been applied to modify titanium surfaces for dental implants, improving the integration of implants with surrounding tissues .

Environmental Chemistry

Fluorinated Surfactants

TFPSCl can be utilized in the production of fluorinated surfactants that exhibit low surface tension and high stability under extreme conditions. These surfactants are valuable in applications like oil recovery and soil remediation.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Key reagent for synthesizing fluorinated compounds | Production of sulfonyl fluorides |

| Pharmaceutical | Modifies drug candidates for better pharmacokinetics | Synthesis of sildenafil citrate |

| Materials Science | Surface modification for enhanced adhesion and biocompatibility | Titanium surface treatment for implants |

| Environmental Chemistry | Production of stable fluorinated surfactants | Oil recovery and soil remediation |

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Molecular Formula : CClF₃O₂S (vs. C₃H₃F₄ClO₂S for the target compound)

- Key Differences :

- Applications: Widely used as a strong electrophile in triflation reactions. The target compound’s longer fluorinated chain may enhance solubility in non-polar media, broadening its utility in specialty syntheses.

HCFC-233cb (1,1-Dichloro-2,2,3,3-tetrafluoropropane)

Ethanesulfonyl Fluoride, 1,2,2,2-Tetrafluoro- (CAS 2127-74-4)

- Molecular Formula : C₂HF₄O₂S .

- Key Differences :

- Fluorine replaces chlorine in the sulfonyl group, increasing stability but reducing reactivity in nucleophilic substitutions.

- Shorter carbon chain (ethane vs. propane), affecting physical properties like density and boiling point.

Physical and Chemical Properties

*Estimated based on structural similarity.

Biological Activity

Chemical Identity and Structure

2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride (TFPSC) is a fluorinated sulfonyl chloride with the molecular formula and a molecular weight of approximately 214.57 g/mol. The compound features a sulfonyl chloride functional group attached to a tetrafluoropropane backbone, making it a unique entity in the realm of organofluorine chemistry.

Applications

TFPSC has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its reactivity and ability to modify biological molecules. Its sulfonyl chloride group allows for nucleophilic substitution reactions, which are pivotal in synthesizing various biologically active compounds.

The biological activity of TFPSC primarily revolves around its role as an electrophilic reagent. Sulfonyl chlorides are known to interact with nucleophiles, leading to the formation of sulfonamides or other derivatives. This reactivity can be harnessed for modifying biomolecules, potentially influencing their activity and stability.

Inhibition Studies

Research indicates that sulfonyl fluorides, including derivatives related to TFPSC, exhibit inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH). These compounds act as covalent modifiers, irreversibly inhibiting enzyme activity through the formation of stable adducts. The structure-activity relationship (SAR) studies highlight how modifications to the sulfonyl group can enhance selectivity and potency against specific targets .

Case Studies

- FAAH Inhibition : A study demonstrated that certain sulfonyl fluoride analogs effectively inhibited FAAH in both human and rat models. The inhibition was characterized by mass spectrometry and fluorescence assays, confirming the irreversible nature of the interaction .

- Pharmaceutical Synthesis : In the pharmaceutical industry, TFPSC and similar compounds have been utilized in synthetic pathways to create complex molecules with desired biological activities. The strategic use of solvents and reaction conditions has been documented to optimize yields while minimizing waste .

Comparative Biological Activity

The following table summarizes key findings from various studies on TFPSC and related compounds:

Selectivity and Off-Target Effects

Recent studies have focused on the selectivity of TFPSC derivatives towards specific enzyme targets. The findings suggest that while these compounds exhibit potent inhibitory effects on FAAH, they also demonstrate low off-target activity against other serine hydrolases. This selectivity is crucial for developing therapeutics with minimized side effects .

Toxicity and Safety Profile

The safety profile of TFPSC remains under investigation. Preliminary assessments indicate that while fluorinated compounds can exhibit unique biological activities, their toxicity must be carefully evaluated in the context of their intended applications .

Q & A

Basic Research Questions

Q. What synthetic routes and optimization strategies are effective for preparing 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride?

- Methodological Answer : The compound is typically synthesized via fluorination of propane sulfonyl chloride precursors using hydrogen fluoride (HF) under controlled conditions. Catalysts like titanium tetrachloride (TiCl₄) at 85°C and elevated pressures (~6965 Torr) improve fluorination efficiency . Yield optimization involves iterative adjustments of reaction time, stoichiometry, and purification via fractional distillation. Computational tools, such as reaction path searches based on quantum chemical calculations, can narrow down optimal conditions by simulating intermediate stability and transition states .

Q. Which analytical techniques reliably characterize the structural integrity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹⁹F and ¹H NMR) identifies fluorination patterns and confirms the absence of residual precursors. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy detects sulfonyl chloride (–SO₂Cl) and C–F bond vibrations. Structural validation via SMILES (e.g.,

O=S(=O)(Cl)C(C(F)(F))C(F)(F)) and InChI keys ensures consistency with databases .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : Stability studies on analogous fluorinated sulfonyl chlorides suggest storing the compound in anhydrous, inert environments (e.g., under nitrogen) at ≤4°C to minimize hydrolysis. Accelerated degradation tests (e.g., exposure to humidity or elevated temperatures) coupled with HPLC monitoring can quantify decomposition rates. Steric shielding from adjacent fluorinated groups may reduce reactivity with nucleophiles, but prolonged storage requires periodic purity checks via titration or GC-MS .

Advanced Research Questions

Q. How can computational modeling predict the electrophilic reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculations analyze the electrophilicity of the sulfonyl chloride group by mapping electrostatic potential surfaces and Fukui indices. Transition state modeling (e.g., for reactions with amines or alcohols) identifies steric hindrance from tetrafluorinated carbons, which may slow kinetics. Coupling these insights with experimental kinetics (e.g., stopped-flow spectroscopy) validates computational predictions and refines mechanistic hypotheses .

Q. What experimental approaches elucidate environmental degradation pathways and persistence of this compound?

- Methodological Answer : Advanced oxidation processes (AOPs), such as UV/H₂O₂ treatment in a three-phase fluidized bed reactor, mineralize the compound by breaking C–F and S–O bonds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks intermediate degradation products (e.g., fluorinated carboxylic acids). Supercritical CO₂ extraction in rotating packed beds assesses adsorption/desorption kinetics on activated carbon, informing remediation strategies .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step synthetic applications?

- Methodological Answer : Comparative studies with less-fluorinated analogs (e.g., 3,3,3-trifluoropropane sulfonyl chloride) reveal that the 2,2,3,3-tetrafluoro configuration increases steric bulk, reducing accessibility of the sulfonyl chloride group. Hammett substituent constants (σₚ) quantify electron-withdrawing effects of fluorine atoms, correlating with reaction rates in SN² mechanisms. X-ray crystallography or cryo-electron microscopy can visualize steric constraints in crystal lattices or protein adducts .

Q. What membrane separation technologies are effective for purifying this compound from reaction mixtures?

- Methodological Answer : Nanofiltration membranes with fluoropolymer coatings (e.g., polyvinylidene fluoride) selectively separate the compound from polar solvents like dichloromethane. Process optimization involves tuning transmembrane pressure and solvent resistance parameters. Computational fluid dynamics (CFD) models predict flow distribution in membrane modules, minimizing fouling and maximizing flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.